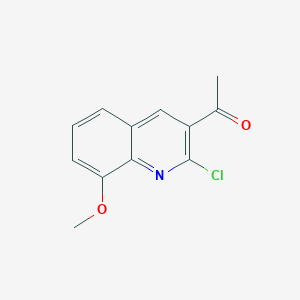
1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone typically involves the condensation of 2-chloroquinoline derivatives with ethanone. One common method includes the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as silver nanoparticles . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential to inhibit topoisomerase II suggests that it interferes with DNA replication and transcription processes . The pathways involved in its action are still under investigation, but its effects on cellular processes are significant.
Comparison with Similar Compounds
1-(2-Chloro-8-methoxyquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: A potent anticancer agent.
Mepacrine: Used for its antiprotozoal activity.
What sets this compound apart is its unique combination of a chloro and methoxy group on the quinoline ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(2-chloro-8-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-7(15)9-6-8-4-3-5-10(16-2)11(8)14-12(9)13/h3-6H,1-2H3 |
InChI Key |
KKSVAMQDTLKDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


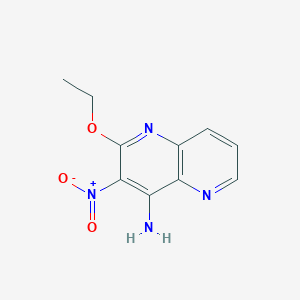

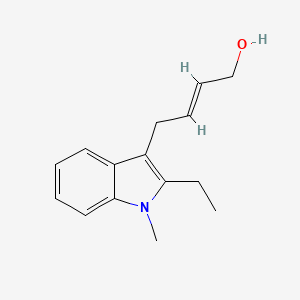

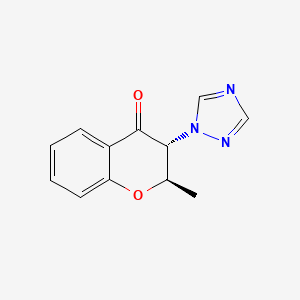
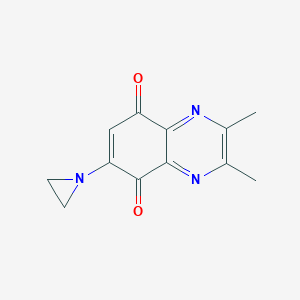

![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)



![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)


